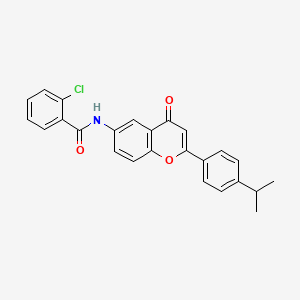

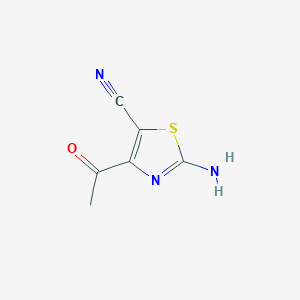

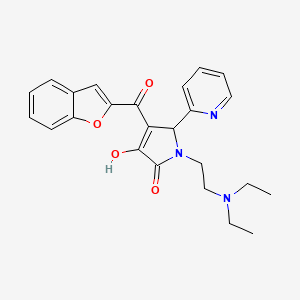

![molecular formula C21H25NO B2841224 1-[4-(tert-butyl)benzyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 303988-01-4](/img/structure/B2841224.png)

1-[4-(tert-butyl)benzyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[4-(tert-butyl)benzyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, also known as TBPB, is a small molecule that has gained attention in recent years for its potential in scientific research. TBPB belongs to the family of benzazepines and has a unique chemical structure that makes it an interesting compound to study. In

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Approaches for Muscarinic Receptor Antagonists

Bradshaw et al. (2008) developed methods for synthesizing tetrahydro-[1H]-2-benzazepin-4-ones, which are of interest as muscarinic (M3) receptor antagonists. This included base-promoted addition and ring-closing metathesis, leading to the preparation of various 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones (Bradshaw et al., 2008).

Lithiation-Trapping Method

Aeyad et al. (2018) reported the preparation of N‐tert‐butoxycarbonyl‐2‐phenyltetrahydro‐1‐benzazepine, a compound structurally related to the query molecule, followed by lithiation and trapping with electrophiles. This method offered insights into the chemical behavior and synthesis of similar structures (Aeyad et al., 2018).

Process Development for Kinase Inhibitor

Naganathan et al. (2015) detailed the process development for scalable synthesis of a compound containing the benzoxazepine core, demonstrating the relevance of such compounds in the synthesis of kinase inhibitors (Naganathan et al., 2015).

Pharmacological Studies

Dopaminergic Activity Study

Pfeiffer et al. (1982) synthesized and evaluated 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines as dopamine receptor agonists. These compounds, similar in structure to the query molecule, showed potential in modulating dopaminergic activity (Pfeiffer et al., 1982).

Sigma Receptor Affinity

Husain et al. (2009) synthesized enantiomerically pure 2-substituted tetrahydro-3-benzazepines and tested their affinity to sigma1 receptors. These studies provide insights into the pharmacological potential of benzazepine derivatives (Husain et al., 2009).

Material Science and Chemical Interactions

- Molecular Architecture Studies: Lu et al. (2003) explored the synthesis, structures, and magnetic properties of coordination polymers containing macrocyclic nickel(II) complexes with benzazepine derivatives. This research highlights the utility of benzazepines in material science applications (Lu et al., 2003).

Mecanismo De Acción

Mode of Action

Based on its structural similarity to other benzazepinone derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions

Biochemical Pathways

Benzazepinone derivatives have been associated with a variety of biological processes, including signal transduction, cell proliferation, and apoptosis . The exact downstream effects of this compound will depend on its specific targets and their roles in cellular pathways.

Pharmacokinetics

Its lipophilic nature, suggested by the presence of the tert-butyl and benzyl groups, may enhance its absorption and distribution within the body

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its interaction with targets. Additionally, the presence of other molecules could either facilitate or hinder its access to its targets.

Propiedades

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO/c1-21(2,3)18-13-11-16(12-14-18)15-22-19-9-5-4-7-17(19)8-6-10-20(22)23/h4-5,7,9,11-14H,6,8,10,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLFVHIHKAGLFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)CCCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(tert-butyl)benzyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

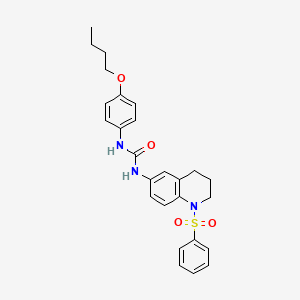

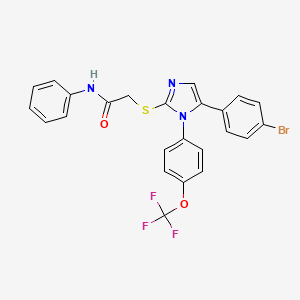

![3-methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3H-imidazo[4,5-b]pyridine](/img/structure/B2841145.png)

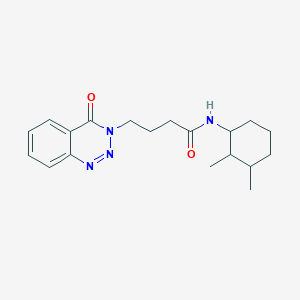

![3-methyl-4-oxo-N-(m-tolyl)-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2841148.png)

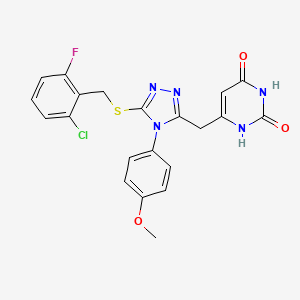

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2841149.png)

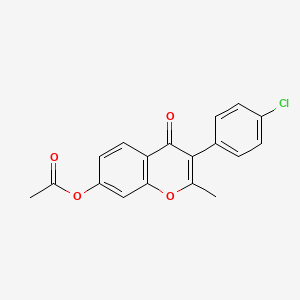

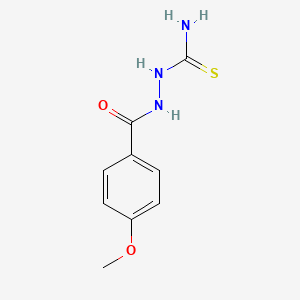

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2841150.png)

![Ethyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2841156.png)